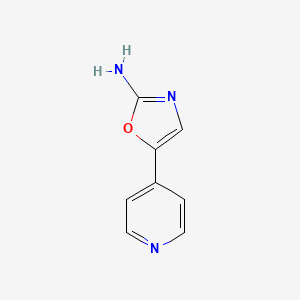

5-(Pyridin-4-yl)oxazol-2-amine

説明

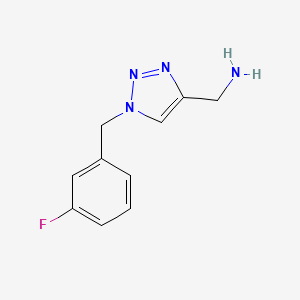

“5-(Pyridin-4-yl)oxazol-2-amine” is a chemical compound with the molecular formula C8H7N3O . It is a part of the oxazole family, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “5-(Pyridin-4-yl)oxazol-2-amine” consists of an oxazole ring attached to a pyridine ring . The InChI code for this compound is 1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H, (H2,9,11) .Physical And Chemical Properties Analysis

“5-(Pyridin-4-yl)oxazol-2-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.16 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Antimicrobial Activity

5-(Pyridin-4-yl)oxazol-2-amine derivatives have been explored for their antimicrobial properties. Researchers have synthesized various compounds with this structure to test against different bacterial strains such as Staphylococcus aureus and Escherichia coli. The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial efficacy of these compounds .

Anticancer Potential

The oxazole ring is a common feature in many anticancer agents. Compounds containing 5-(Pyridin-4-yl)oxazol-2-amine have been tested against a range of cancer cell lines, including breast, lung, and colon cancer cells. Some derivatives have shown promising results, outperforming reference drugs in inhibitory activity .

Drug Discovery and Synthesis

In drug discovery, 5-(Pyridin-4-yl)oxazol-2-amine serves as an intermediate for synthesizing new chemical entities. Its incorporation into larger molecules can lead to the development of drugs with diverse therapeutic effects. The compound’s ability to easily bind with biological systems makes it a valuable scaffold in medicinal chemistry .

Corrosion Inhibition

In the field of chemical engineering, derivatives of 5-(Pyridin-4-yl)oxazol-2-amine have been evaluated as corrosion inhibitors for metals. These compounds can form a protective layer on metal surfaces, preventing oxidative damage in acidic environments .

Enzyme Inhibition

Some synthesized compounds containing the 5-(Pyridin-4-yl)oxazol-2-amine moiety have shown potent inhibitory activity against enzymes like carbonic anhydrase. This is significant for conditions where enzyme activity needs to be regulated as part of the treatment strategy .

Catalysis and Material Science

In organic chemistry, the oxazole ring is known for its role in catalysis. Compounds with the 5-(Pyridin-4-yl)oxazol-2-amine structure have been used as ligands in catalytic processes, such as the Suzuki–Miyaura cross-coupling, which is a pivotal reaction in the synthesis of various organic compounds .

Safety and Hazards

The compound is corrosive and can cause severe burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

The primary targets of 5-(Pyridin-4-yl)oxazol-2-amine are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

5-(Pyridin-4-yl)oxazol-2-amine interacts with its targets, GRK-2 and -5, by inhibiting their activity

Biochemical Pathways

The inhibition of GRK-2 and -5 by 5-(Pyridin-4-yl)oxazol-2-amine affects various biochemical pathways. These pathways are involved in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling . The downstream effects of these pathways are complex and involve multiple physiological processes.

Result of Action

The molecular and cellular effects of 5-(Pyridin-4-yl)oxazol-2-amine’s action are primarily related to its inhibitory effect on GRK-2 and -5. This inhibition can potentially alter the function of these kinases, affecting the physiological processes they regulate . .

特性

IUPAC Name |

5-pyridin-4-yl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRRIUJIVYWYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)

![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)

![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)

![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)